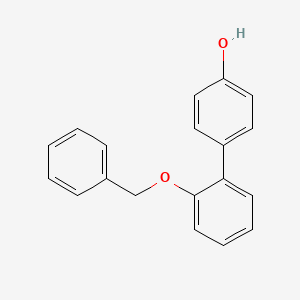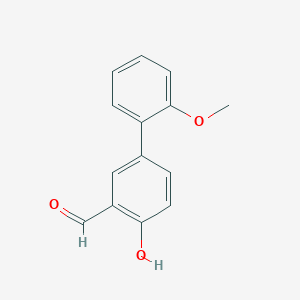
4-(2-Benzyloxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Benzyloxyphenyl)phenol, also known as 4-BOPP, is a phenolic compound that has a wide range of applications in the scientific community. It is used as a reagent in a variety of organic synthesis reactions and has been studied for its potential in drug design and development.
Wissenschaftliche Forschungsanwendungen
4-(2-Benzyloxyphenyl)phenol, 95% has been studied as a potential drug design and development tool. It has been used as a reagent in organic synthesis reactions, and has been studied for its potential in drug design and development. It has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and fragrances. Additionally, it has been used in the study of the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.
Wirkmechanismus
The mechanism of action of 4-(2-Benzyloxyphenyl)phenol, 95% is still not fully understood. However, it is believed to interact with proteins in the cell, resulting in the modulation of their activity. Additionally, it has been suggested that 4-(2-Benzyloxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Benzyloxyphenyl)phenol, 95% are still being studied. However, it has been suggested that 4-(2-Benzyloxyphenyl)phenol, 95% may interact with proteins in the cell, resulting in the modulation of their activity. Additionally, it has been suggested that 4-(2-Benzyloxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, resulting in the inhibition of their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Benzyloxyphenyl)phenol, 95% in lab experiments include its low cost and availability, as well as its low toxicity. Additionally, it is relatively easy to synthesize and is stable in a variety of conditions. The limitations of using 4-(2-Benzyloxyphenyl)phenol, 95% in lab experiments include its lack of specificity for certain proteins and enzymes, as well as its low solubility in water.
Zukünftige Richtungen
The future directions for 4-(2-Benzyloxyphenyl)phenol, 95% research include further exploration of its mechanism of action, as well as its potential applications in drug design and development. Additionally, further research is needed to explore the biochemical and physiological effects of 4-(2-Benzyloxyphenyl)phenol, 95%, as well as its advantages and limitations for lab experiments. Furthermore, research should be conducted to explore potential new uses for 4-(2-Benzyloxyphenyl)phenol, 95%, such as in the synthesis of organic compounds, dyes, and fragrances.
Synthesemethoden
4-(2-Benzyloxyphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of benzyl alcohol with phenol in the presence of a strong base such as sodium hydroxide. The second step involves the reaction of the resulting product with benzaldehyde in the presence of a strong acid such as hydrochloric acid. This two-step process yields 4-(2-Benzyloxyphenyl)phenol, 95% as a white crystalline solid.
Eigenschaften
IUPAC Name |
4-(2-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-17-12-10-16(11-13-17)18-8-4-5-9-19(18)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFQOXIXAWECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602451 |
Source


|
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
CAS RN |
889951-01-3 |
Source


|
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)










![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)
